molecular formula C30H58N4O11S B7840581 N-[2-aminoethyl-nona(oxyethylene)]-biotinamide

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide

Cat. No.: B7840581
M. Wt: 682.9 g/mol
InChI Key: UHIKHSATVJGWOI-UHFFFAOYSA-N
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Description

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide is a specialized biotin derivative designed for advanced scientific research and industrial applications. This compound is known for its unique structure, which combines a biotin moiety with a polyethylene glycol (PEG) chain, enhancing its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-aminoethyl-nona(oxyethylene)]-biotinamide typically involves the reaction of biotin with a PEG derivative, such as PEG-amine. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under an inert atmosphere to prevent oxidation. The reaction temperature and time can vary, but it is generally conducted at room temperature for several hours.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[2-aminoethyl-nona(oxyethylene)]-biotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as various substituted derivatives.

Scientific Research Applications

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

  • Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.

  • Medicine: Utilized in drug delivery systems and diagnostic assays.

  • Industry: Applied in the development of biocompatible materials and coatings.

Mechanism of Action

The mechanism by which N-[2-aminoethyl-nona(oxyethylene)]-biotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The biotin moiety can bind to biotin-binding proteins, such as avidin or streptavidin, facilitating the attachment of the compound to various biomolecules. The PEG chain enhances solubility and stability, allowing for efficient delivery and interaction with target cells or tissues.

Comparison with Similar Compounds

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide is unique due to its combination of biotin and PEG, which provides enhanced solubility and bioavailability compared to other biotin derivatives. Similar compounds include:

  • Biotin-PEG: A simpler PEGylated biotin derivative.

  • Biotin-EDC: A biotin derivative conjugated with ethylenediamine.

  • Biotin-PEG-amine: Another PEGylated biotin derivative with an amine group.

These compounds share the biotin moiety but differ in their PEGylation and functional groups, affecting their solubility, stability, and binding properties.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIKHSATVJGWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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